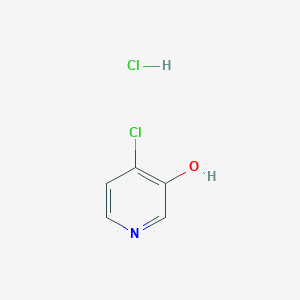

4-Chloropyridin-3-OL hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chloropyridin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO.ClH/c6-4-1-2-7-3-5(4)8;/h1-3,8H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBOUPNOMMWXKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloropyridin 3 Ol Hydrochloride

Established and Emerging Chemical Synthesis Routes

Traditional chemical synthesis remains a primary approach for producing 4-Chloropyridin-3-OL hydrochloride. These methods often involve the manipulation of substituted pyridine (B92270) precursors through halogenation and nucleophilic substitution reactions.

Halogenation of Hydroxylated Pyridine Precursors

The direct halogenation of 3-hydroxypyridine (B118123) is a common strategy. thieme-connect.com The hydroxyl group activates the pyridine ring, directing incoming electrophiles. However, controlling the regioselectivity of this reaction can be challenging, often leading to a mixture of mono- and poly-halogenated products. thieme-connect.com For instance, the bromination of 3-hydroxypyridine can yield various bromo- and iodo-3-hydroxypyridines. thieme-connect.com Researchers have explored different halogenating agents and reaction conditions to improve the yield of the desired 4-chloro isomer. The use of N-halosuccinimides, such as N-bromosuccinimide (NBS), has been investigated for the bromination of activated pyridines, though controlling monobromination of 3- and 4-hydroxypyridines can be difficult. thieme-connect.com

Another approach involves the chlorination of 4-hydroxypyridine (B47283) using reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). researchgate.net This method is often followed by isolation of the product as its more stable hydrochloride salt. researchgate.net

A recent development in the functionalization of pyridines involves a photochemical valence isomerization of pyridine N-oxides, which allows for C3 selective hydroxylation. acs.org This metal-free transformation offers a versatile route to 3-pyridinols that can be further functionalized. acs.org

Nucleophilic Substitution Strategies for Pyridine Ring Functionalization

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing functional groups onto the pyridine ring. gcwgandhinagar.comwikipedia.org The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the 2- and 4-positions. gcwgandhinagar.comwikipedia.org

One strategy starts with a precursor that has a good leaving group at the 4-position, such as a nitro group. For example, 4-Nitropyridine N-oxide can react with phosphorus trichloride (B1173362) (PCl3) to replace the nitro group with a chlorine atom and simultaneously remove the N-oxide. researchgate.net

Another route involves the diazotization of aminopyridines followed by a Sandmeyer-type reaction to introduce the chloro group. A one-pot synthesis of chloropyridines from aminopyridines via diazotization has been developed, where pyridyl triflates are formed in situ and then converted to the corresponding chloropyridines. tpu.ru

The synthesis can also start from N-(4-pyridyl) pyridinium (B92312) chloride or its hydrochloride, which is reacted with hydrogen chloride in a suitable solvent to yield 4-chloropyridine (B1293800) hydrochloride. google.com

Biocatalytic and Chemoenzymatic Approaches to Hydroxylated Halopyridines

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. mdpi.com Enzymes and whole-cell systems offer high selectivity and mild reaction conditions for the synthesis of complex molecules like hydroxylated halopyridines. dntb.gov.uaresearchgate.netnih.gov

Enzymatic Oxyfunctionalization Studies

Enzymes, particularly oxygenases and peroxygenases, are capable of catalyzing the direct hydroxylation of C-H bonds with high regioselectivity. nih.govacs.org This "oxyfunctionalization" is a highly sought-after transformation in organic synthesis. acs.orgresearchgate.net Studies have explored the use of various monooxygenases, such as cytochrome P450s and flavin-dependent monooxygenases, for the hydroxylation of pyridine derivatives. nih.govnih.gov These enzymes can introduce hydroxyl groups at specific positions on the pyridine ring, which can then be further functionalized. nih.gov For example, combining photochemical oxyfunctionalization with enzymatic catalysis has been shown to be effective for synthesizing chiral heterocyclic alcohols. nih.gov

Whole-Cell Biotransformations for Selective Derivatization

Whole-cell biotransformations utilize intact microbial cells as biocatalysts, offering the advantage of in-situ cofactor regeneration. researchgate.netacs.org Strains of bacteria, such as Burkholderia sp. MAK1, have been identified that can regioselectively hydroxylate pyridine derivatives. researchgate.netresearchgate.net For instance, whole cells of Burkholderia sp. MAK1 have been used for the oxyfunctionalization of various pyridine derivatives, converting them into their corresponding hydroxylated products. researchgate.netresearchgate.net This approach has been successfully applied to the synthesis of compounds like 6-amino-4-chloro-pyridin-3-ol. nih.gov The optimization of reaction conditions, such as temperature and substrate concentration, is crucial for maximizing the yield and efficiency of these biotransformations. nih.gov

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is critical for improving the yield, purity, and cost-effectiveness of any synthetic route. In chemical synthesis, this involves fine-tuning parameters such as temperature, solvent, catalyst, and the molar ratio of reactants. thieme-connect.comgoogle.com For example, in the synthesis of 4-chloropyridine, the choice of chlorinating agent (e.g., sulfuryl chloride, phosphorus oxychloride, or phosphorus pentachloride) and the reaction temperature can significantly impact the outcome. google.com

In biocatalytic processes, optimization extends to biological parameters. This includes the selection of the microbial strain or enzyme, optimization of the cultivation medium, induction of enzyme expression, and control of reaction parameters like pH and temperature. nih.gov For the biotransformation of 4-chloropyridin-2-amine to 6-amino-4-chloro-pyridin-3-ol using Burkholderia sp. MAK1, the optimal temperature for the bioconversion was found to be between 30 °C and 35 °C. nih.gov Furthermore, the development of efficient extraction and derivatization methods is important for the analysis and purification of the final product. jmb.or.kr

Solvent Effects and Catalysis in 4-Chloropyridin-3-OL Hydrochloride Synthesis

The choice of solvent and catalyst are pivotal in the synthesis of chloropyridinol derivatives. Solvents can influence reaction rates and selectivity by stabilizing transition states or intermediates. Catalysts, on the other hand, provide an alternative reaction pathway with lower activation energy.

In the synthesis of related chloropyridine compounds, a variety of solvents and catalysts have been explored. For instance, in the preparation of 4-chloropyridine hydrochloride from N-(4-pyridyl) pyridinium chloride hydrochloride, solvents like isopropyl alcohol or concentrated hydrochloric acid are used as the reaction medium. google.com The synthesis of 4-chloropyridine can also be carried out using organic solvents such as methylene (B1212753) dichloride or chlorobenzene. google.compatsnap.com The choice of solvent can significantly affect the reaction conditions and the work-up procedure. For example, using an organic solvent may require a subsequent extraction step. google.com

Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthesis. In the synthesis of related amino-chloropyridinol compounds, hydrochloric acid (HCl) catalysis is a common approach. For other transformations on the pyridine ring, metal catalysts are frequently employed. For example, palladium catalysts are used for cross-coupling reactions, and zinc-containing metal-organic frameworks have been investigated for the amination of C-Cl bonds. researchgate.net The use of an N-heterocyclic carbene palladium catalyst system has been shown to promote direct arylation of a broad range of aryl chlorides. researchgate.net In some cases, the catalyst can be immobilized on a solid support, which simplifies its removal from the reaction mixture and allows for its reuse, a key principle of green chemistry. dcu.ie

Table 1: Solvent and Catalyst Effects in the Synthesis of Related Chloropyridines

| Reactant/Precursor | Solvent | Catalyst | Product | Key Observation | Reference |

| N-(4-pyridyl) pyridinium chloride hydrochloride | Isopropyl alcohol / conc. HCl | Hydrogen chloride | 4-Chloropyridine hydrochloride | Reaction proceeds under mild conditions. google.com | google.com |

| Pyridine | Methylene dichloride | Thionyl chloride | 4-Chloropyridine hydrochloride | "One kettle way" synthesis. google.compatsnap.com | google.compatsnap.com |

| 4-Aminopyridine | Anhydrous methanol | Hydrogen chloride gas / Sodium nitrite | 4-Chloropyridine hydrochloride | High yield (93.1%) is achieved. guidechem.com | guidechem.com |

| 4-Amino-2-chloro-3-pyridinol precursor | Not specified | HCl | 4-Amino-2-chloro-3-pyridinol hydrochloride | Common catalytic approach. | |

| Aryl chlorides | Not specified | N-heterocyclic carbene palladium | Biaryls | Catalyst system promotes direct arylation. researchgate.net | researchgate.net |

Kinetic and Thermodynamic Considerations in Reaction Design

The design of a synthetic route often involves a choice between kinetic and thermodynamic control. A kinetically controlled reaction is one where the product distribution is determined by the relative rates of formation of the products, favoring the product that is formed fastest. In contrast, a thermodynamically controlled reaction is reversible, and the product distribution is governed by the relative stabilities of the products, favoring the most stable product at equilibrium. dalalinstitute.comimperial.ac.uk

In the synthesis of substituted pyridines, temperature and the presence of a base can influence whether the reaction is under kinetic or thermodynamic control. researchgate.net For example, in the synthesis of a key intermediate for Crizotinib, the reaction of 4-chloropyridine with pyrazole (B372694) at a lower temperature (60°C) in the presence of a base yielded one isomer (the kinetic product), while at a higher temperature (100°C) in the absence of the base, a different isomer (the thermodynamic product) was formed. researchgate.net This demonstrates that by carefully selecting the reaction conditions, it is possible to control the regioselectivity of the reaction.

Understanding the energy profile of the reaction is crucial. The kinetically favored product is formed via the transition state with the lower activation energy, whereas the thermodynamically favored product has a lower Gibbs free energy. dalalinstitute.com When designing a synthesis for a specific isomer of a substituted pyridine like 4-Chloropyridin-3-OL hydrochloride, these principles are paramount in directing the reaction towards the desired outcome.

Table 2: Kinetic vs. Thermodynamic Control in Reaction Design

| Control Type | Decisive Factor | Reaction Conditions | Product Characteristic |

| Kinetic Control | Rate of reaction | Irreversible, often lower temperatures | The product that forms fastest (lowest activation energy). dalalinstitute.comimperial.ac.uk |

| Thermodynamic Control | Product stability | Reversible, often higher temperatures | The most stable product (lowest Gibbs free energy). dalalinstitute.comimperial.ac.uk |

Green Chemistry Principles in the Preparation of 4-Chloropyridin-3-OL Hydrochloride

The application of green chemistry principles to the synthesis of fine chemicals like 4-Chloropyridin-3-OL hydrochloride is of increasing importance. These principles aim to reduce the environmental impact of chemical processes by, for example, using less hazardous substances, improving energy efficiency, and designing for degradation.

Several strategies have been developed for the greener synthesis of chloropyridines. One approach is the use of "one-pot" synthesis, which reduces the number of separation and purification steps, thereby saving time, resources, and reducing waste. google.compatsnap.com The use of safer solvents is another key aspect. While organic solvents like dichloromethane (B109758) are effective, their environmental and health impacts have led to the exploration of alternatives. patsnap.com Water has been used as a solvent in some green iodination reactions of pyrazoles. researchgate.net

The use of catalysis is inherently a green chemistry principle, as it allows for reactions to occur under milder conditions and with higher selectivity, reducing by-product formation. Biocatalysis, the use of enzymes or whole organisms to catalyze reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused is a significant step towards more sustainable chemical manufacturing. researchgate.netdcu.ie

Alternative energy sources, such as microwave irradiation, can also contribute to greener syntheses. Microwave heating can lead to faster reaction times and increased yields, often under solvent-free conditions. organic-chemistry.orgtue.nl For instance, microwave-assisted flow processing has been explored for copper-catalyzed reactions involving 4-chloropyridine hydrochloride. tue.nl

Table 3: Green Chemistry Approaches in Pyridine Synthesis

| Green Chemistry Principle | Application in Pyridine Synthesis | Example | Reference |

| Atom Economy / One-Pot Synthesis | Reduces waste by minimizing intermediate isolation steps. | "One kettle way" synthesis of 4-chloropyridine. google.compatsnap.com | google.compatsnap.com |

| Safer Solvents | Use of less hazardous solvents to reduce environmental impact. | Water used as a solvent for green iodination of pyrazoles. researchgate.net | researchgate.net |

| Catalysis | Increases reaction efficiency and reduces energy consumption. | Use of heterogeneous catalysts like Zn-containing MOFs. researchgate.net | researchgate.net |

| Biocatalysis | Use of enzymes for high selectivity and mild reaction conditions. | Biocatalyst-based synthesis of a related chloropyridinol. | |

| Alternative Energy Sources | Microwave irradiation to accelerate reactions and reduce energy use. | Microwave-assisted flow processing for Ullmann C-O coupling reactions. tue.nl | tue.nl |

| Renewable Feedstocks | Not prominently featured in the provided search results for this specific compound. | N/A | |

| Designing for Degradation | Not prominently featured in the provided search results for this specific compound. | N/A |

Chemical Reactivity and Mechanistic Investigations of 4 Chloropyridin 3 Ol Hydrochloride

Elucidation of Reaction Pathways

The reactivity of 4-Chloropyridin-3-ol hydrochloride is dominated by the interplay of its functional groups: the chlorine atom, the hydroxyl group, and the pyridine (B92270) ring itself. Understanding the pathways through which this molecule reacts is crucial for its application in the synthesis of more complex chemical entities.

Nucleophilic Aromatic Substitution at the Pyridine Halogen Center

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ring nitrogen atom activates the halogen for displacement by a variety of nucleophiles. This reactivity is a cornerstone of pyridine chemistry, allowing for the introduction of diverse functional groups. youtube.com

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. Aromaticity is subsequently restored by the expulsion of the chloride ion. youtube.com The reaction is often facilitated by heating. youtube.com

Amines are particularly effective nucleophiles in these reactions, leading to the formation of aminopyridines. youtube.comnih.gov For instance, the reaction of 4-chloropyridines with amines like benzylamine (B48309) can be used to synthesize N-substituted aminopyridines. nih.gov The reactivity can be influenced by the basicity of the pyridine derivative. nih.gov

| Nucleophile | Product Type | Reaction Conditions |

| Amines (e.g., Benzylamine) | N-Substituted Aminopyridines | Often requires heating |

| Alcohols/Alkoxides | Alkoxypyridines | May require a catalyst |

| Thiols/Thiolates | Thioethers | - |

This table provides a general overview of potential nucleophilic aromatic substitution reactions involving 4-chloropyridine (B1293800) derivatives.

The presence of a Brønsted acid, such as the hydrochloride salt itself, can influence the reaction rate and yield, sometimes being a more cost-effective alternative to metal-based Lewis acid catalysts. bath.ac.uk

Electrophilic Aromatic Substitution on the Pyridine Core

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene (B151609) due to the electron-deficient nature of the ring caused by the electronegative nitrogen atom. dalalinstitute.com The nitrogen atom deactivates the ring towards electrophilic attack. However, under specific conditions, EAS reactions such as nitration and halogenation can be achieved. libretexts.orglumenlearning.commasterorganicchemistry.com

The general mechanism for EAS involves the attack of the aromatic π-electrons on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. dalalinstitute.comlibretexts.org A subsequent deprotonation step restores the aromaticity of the ring. dalalinstitute.comlibretexts.org

For pyridine and its derivatives, the conditions for EAS are typically harsher than for benzene. For example, nitration often requires strong acids like a mixture of nitric acid and sulfuric acid to generate the highly reactive nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.com The directing effects of the existing substituents on the 4-Chloropyridin-3-ol hydrochloride ring will influence the position of the incoming electrophile. The hydroxyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. The pyridine nitrogen itself directs electrophilic attack to the 3- and 5-positions. The interplay of these effects determines the regioselectivity of the substitution.

| Reaction | Reagents | Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Halogenation | Cl₂, FeCl₃ or Br₂, FeBr₃ | Cl⁺ or Br⁺ (activated) |

| Sulfonation | SO₃, H₂SO₄ | SO₃ (or HSO₃⁺) |

This table outlines common electrophilic aromatic substitution reactions and the reagents used to generate the necessary electrophiles.

Reactivity Profiles of the Hydroxyl Group

The hydroxyl group at the 3-position of 4-Chloropyridin-3-ol hydrochloride is a key site for chemical modification. Its reactivity is characteristic of a phenolic hydroxyl group, allowing for reactions such as etherification and esterification.

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis, which involves deprotonation with a base to form a pyridinolate anion, followed by reaction with an alkyl halide.

Esterification: Reaction with acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the HCl by-product, will yield the corresponding ester. These ester derivatives have been utilized in medicinal chemistry, for example, in the development of covalent inhibitors.

The relative reactivity of different hydroxyl groups in a molecule can be influenced by their chemical environment, and this can be exploited for selective modifications. nih.gov

Oxidation and Reduction Studies

The pyridine ring and its substituents in 4-Chloropyridin-3-ol hydrochloride can undergo both oxidation and reduction reactions, providing pathways to a range of other derivatives.

Selective Oxidation of the Pyridine Nitrogen and Ring System (e.g., N-Oxides)

The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can be oxidized to form a pyridine-N-oxide. dcu.ie This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., peracetic acid) or hydrogen peroxide. dcu.ie The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. dcu.ie For instance, N-oxidation can facilitate certain nucleophilic and electrophilic substitution reactions. While the oxidation of the pyridine nitrogen is a common transformation, oxidation of the pyridine ring itself, leading to hydroxylated products, can also be achieved, sometimes through biocatalytic methods using microorganisms. nih.gov

Controlled Reduction of Halogen and Pyridine Ring

The substituents and the aromatic ring of 4-Chloropyridin-3-ol hydrochloride can be selectively reduced.

Dehalogenation: The chlorine atom can be removed through catalytic hydrogenation, a process known as hydrodehalogenation. This reaction typically employs a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent.

Pyridine Ring Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under more forcing catalytic hydrogenation conditions, often requiring higher pressures, temperatures, and sometimes more active catalysts like rhodium or ruthenium. The specific conditions can be tuned to achieve either partial or full reduction of the aromatic system.

| Reaction | Reagents/Catalyst | Product |

| Dehalogenation | H₂, Pd/C | Pyridin-3-ol |

| Ring Reduction | H₂, Rh/C or PtO₂ (high pressure) | 4-Chloropiperidin-3-ol |

This table shows examples of reduction reactions possible for 4-chloropyridine derivatives.

Rearrangement and Isomerization Mechanisms of Halogenated Pyridinols

The structural rearrangement and isomerization of halogenated pyridinols, including derivatives of 4-chloropyridin-3-ol, are fundamental processes in organic synthesis, enabling the generation of diverse molecular architectures. These transformations can proceed through various mechanisms, often dictated by the reaction conditions, such as the presence of acid or base catalysts, or through photochemical activation.

A notable rearrangement applicable to pyridin-3-ol derivatives is the Fries rearrangement , a classic reaction that involves the migration of an acyl group from a phenolic ester to the aryl ring, catalyzed by Lewis acids. wikipedia.orgvedantu.com This reaction is selective for the ortho and para positions. wikipedia.org For a derivative of 4-chloropyridin-3-ol, this would involve the initial formation of an ester at the hydroxyl group, followed by an intramolecular or intermolecular acyl group migration to the carbon atoms of the pyridine ring. The regioselectivity of the Fries rearrangement can be influenced by reaction conditions such as temperature and the solvent used. wikipedia.org For instance, lower temperatures tend to favor the para-substituted product, while higher temperatures often yield the ortho-isomer. spcmc.ac.in The mechanism proceeds via the formation of an acylium carbocation, which then partakes in an electrophilic aromatic substitution with the pyridine ring. wikipedia.org

Anionic Fries rearrangements are also possible, where ortho-metalation of aryl esters or carbamates with a strong base leads to the rearrangement to form ortho-carbonyl compounds. vedantu.com This variant offers an alternative pathway to functionalized pyridinols under basic conditions.

Photochemical rearrangements provide another avenue for the isomerization of pyridinols. The photo-Fries rearrangement , for example, proceeds through a radical mechanism upon exposure to UV light and can yield both Current time information in Bangalore, IN.dntb.gov.ua and Current time information in Bangalore, IN.acs.org rearranged products. wikipedia.org A particularly relevant photochemical transformation is the valence isomerization of pyridine N-oxides, which can lead to the formation of 3-pyridinols. acs.orgnih.gov This process involves the irradiation of the N-oxide to form a highly strained oxaziridine (B8769555) intermediate, which can then rearrange to the corresponding 3-pyridinol. acs.orgnih.gov This metal-free method is attractive for its operational simplicity and compatibility with a range of functional groups. acs.orgnih.gov

Furthermore, biocatalytic processes are emerging as powerful tools for the regioselective functionalization of pyridine derivatives. For instance, whole-cell biocatalysts, such as Burkholderia sp., have been shown to hydroxylate chloropyridine derivatives. nih.govresearchgate.net In one study, 4-chloropyridin-2-amine was converted to 6-amino-4-chloro-pyridin-3-ol, demonstrating the potential for enzymatic systems to introduce hydroxyl groups at specific positions on the pyridine ring, which could be considered a formal isomerization. nih.govresearchgate.net The production rate of 6-amino-4-chloro-pyridin-3-ol was found to be optimal at temperatures between 30°C and 35°C. researchgate.net

The table below summarizes some of the key rearrangement and isomerization reactions applicable to pyridinol derivatives.

| Reaction Type | Description | Key Features |

| Fries Rearrangement | Lewis acid-catalyzed migration of an acyl group from a phenolic ester to the pyridine ring. wikipedia.orgvedantu.com | ortho and para selective; regioselectivity influenced by temperature. wikipedia.orgspcmc.ac.in |

| Anionic Fries Rearrangement | Base-mediated rearrangement of aryl esters to ortho-carbonyl compounds. vedantu.com | Occurs under strong basic conditions. |

| Photo-Fries Rearrangement | Photochemical migration of an acyl group via a radical mechanism. wikipedia.org | Yields Current time information in Bangalore, IN.dntb.gov.ua and Current time information in Bangalore, IN.acs.org products. wikipedia.org |

| Photochemical Valence Isomerization | Conversion of pyridine N-oxides to 3-pyridinols upon UV irradiation. acs.orgnih.gov | Metal-free; proceeds through a strained oxaziridine intermediate. acs.orgnih.gov |

| Biocatalytic Hydroxylation | Enzymatic introduction of a hydroxyl group onto the pyridine ring. nih.govresearchgate.net | High regioselectivity; mild reaction conditions. nih.govresearchgate.net |

Catalytic Roles and Ligand Properties of 4-Chloropyridin-3-OL Hydrochloride and its Derivatives

4-Chloropyridin-3-ol hydrochloride and its derivatives are valuable compounds in the field of catalysis, serving both as catalysts themselves and as ligands for the synthesis of metal complexes with catalytic activity. The presence of the pyridine nitrogen, the hydroxyl group, and the chloro substituent provides multiple coordination sites and modulates the electronic properties of the molecule, making it a versatile building block in catalyst design.

The pyridine nitrogen atom, with its lone pair of electrons, can coordinate to a variety of metal centers, forming stable complexes. The hydroxyl group can also participate in coordination, often after deprotonation to form a pyridinolate ligand. This ability to act as a bidentate or monodentate ligand is crucial for its application in coordination chemistry and catalysis. The chloro substituent, being an electron-withdrawing group, influences the electron density on the pyridine ring and can affect the catalytic activity and stability of the resulting metal complexes.

Derivatives of 4-chloropyridine have been instrumental in the development of highly efficient catalysts. For example, chiral derivatives of 4-(dimethylamino)pyridine (DMAP), synthesized from 4-chloropyridine, have been employed in asymmetric catalysis. bham.ac.uk These catalysts are designed to create a specific chiral environment around the active site, enabling the enantioselective synthesis of various compounds.

In the realm of cross-coupling reactions, palladium catalysts supported by ligands derived from chloropyridines have shown remarkable activity. The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, for instance, utilize a 3-chloropyridine (B48278) ligand to stabilize the palladium(II) precatalyst. sigmaaldrich.com This "throw-away" ligand facilitates the in-situ generation of the active Pd(0) species. sigmaaldrich.com Palladium complexes have also been effectively used for the amination and thioetherification of aryl halides, including challenging substrates like 3-chloropyridine and 4-chloropyridine, with high efficiency and low catalyst loadings. nih.gov

The table below provides examples of catalytic applications involving derivatives of chloropyridines, highlighting the versatility of this class of compounds in catalysis.

| Catalyst/Ligand System | Application | Metal Center | Key Features |

| Chiral DMAP Derivatives | Asymmetric Catalysis | - | Enantioselective synthesis. bham.ac.uk |

| PEPPSI™ Catalysts | Cross-Coupling Reactions | Palladium | Stable precatalyst, efficient in situ activation. sigmaaldrich.com |

| Palladium/Josiphos Ligand | Amination of Aryl Halides | Palladium | High turnover numbers for chloropyridine substrates. nih.gov |

| Pyridin-3-ol Derivatives | Coordination Complexes | Various Transition Metals | Act as bidentate or monodentate ligands. |

| Burkholderia sp. Biocatalyst | Regioselective Hydroxylation | - | Enzymatic conversion of chloropyridines. nih.govresearchgate.net |

In addition to synthetic catalysts, biocatalytic systems offer a green and efficient alternative for the transformation of chloropyridine derivatives. As mentioned previously, whole cells of Burkholderia sp. can catalyze the regioselective hydroxylation of 4-chloropyridin-2-amine to 6-amino-4-chloro-pyridin-3-ol, showcasing the potential of enzymes in the synthesis of functionalized pyridinols. nih.govresearchgate.net This biocatalytic approach avoids the use of harsh reagents and can provide high selectivity under mild conditions.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 4 Chloropyridin 3 Ol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules in solution. For 4-Chloropyridin-3-OL hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of its proton (¹H) and carbon (¹³C) skeletons.

Advanced ¹H NMR and ¹³C NMR Techniques (e.g., DEPT, 2D NMR)

The ¹H NMR spectrum of 4-Chloropyridin-3-OL hydrochloride is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring. Due to the substitution pattern, three aromatic proton signals would be anticipated. Their chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the hydroxyl group, as well as the protonation of the ring nitrogen. The hydroxyl proton and the N-H proton (in the pyridinium (B92312) form) are also observable, though their signals may be broad and their chemical shifts dependent on solvent and concentration. chemicalbook.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 4-Chloropyridin-3-OL hydrochloride, five distinct signals for the pyridine ring carbons are expected. The carbons directly attached to the chlorine (C4) and the hydroxyl group (C3) would show characteristic shifts.

Advanced NMR techniques are crucial for unambiguous signal assignment. rsc.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments, such as DEPT-135, are used to differentiate between CH, CH₂, and CH₃ groups. For this compound, DEPT-135 would show positive signals for the three CH carbons of the pyridine ring and no signals for the quaternary carbons (C3 and C4).

Two-dimensional (2D) NMR experiments provide connectivity information. scienceopen.com

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, revealing which protons are adjacent in the spin system of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the quaternary carbons by their correlations to nearby protons.

A combination of these techniques allows for the complete and confident assignment of all ¹H and ¹³C NMR signals, confirming the core structure of 4-Chloropyridin-3-OL hydrochloride. mdpi.com

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic Protons (H2, H5, H6) | Pyridine Ring Carbons (C2, C3, C4, C5, C6) |

| Hydroxyl Proton (OH) | |

| Pyridinium Proton (NH) | |

| Actual chemical shifts are dependent on the solvent and experimental conditions. |

Investigating Proton Exchange Effects and Tautomerism via NMR

Hydroxypyridines, including 4-Chloropyridin-3-OL, can exist in tautomeric forms. In this case, a keto-enol tautomerism is possible, where the pyridinol form is in equilibrium with a pyridone (or zwitterionic) form. nih.govfu-berlin.de This equilibrium can be influenced by factors such as solvent polarity and temperature. researchgate.net

NMR spectroscopy is a powerful tool for studying such dynamic processes. ubd.edu.bn The rate of exchange between tautomers affects the appearance of the NMR spectrum.

Slow Exchange : If the interconversion between tautomers is slow on the NMR timescale, separate sets of signals will be observed for each tautomer present in the solution. researchgate.net

Fast Exchange : If the exchange is rapid, a single set of time-averaged signals will be observed. The chemical shifts in this case would be a weighted average of the shifts of the individual tautomers.

Proton exchange effects are also significant for the -OH and -NH protons. These protons can exchange with each other or with solvent molecules (if protic solvents are used). This exchange often leads to broad signals and can obscure spin-spin coupling to adjacent protons. rsc.org Performing experiments in aprotic solvents like DMSO-d₆ can slow down this exchange, often resulting in sharper signals and allowing observation of couplings. Variable temperature NMR studies can also provide insight into the thermodynamics and kinetics of the tautomeric equilibrium and proton exchange processes. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govnih.gov This accuracy allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For 4-Chloropyridin-3-OL hydrochloride, HRMS would be used to confirm the expected molecular formula of the protonated free base, C₅H₅ClNO⁺. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly visible in the mass spectrum, providing further confirmation of the presence of a chlorine atom.

| Ion | Expected Exact Mass (for ³⁵Cl) |

| [C₅H₄ClNO + H]⁺ | 130.0054 |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity and Identity Confirmation

Hyphenated techniques, which couple a chromatographic separation method with mass spectrometric detection, are invaluable for analyzing the purity of a sample and confirming the identity of its components. rsc.org

LC-MS (Liquid Chromatography-Mass Spectrometry) : This is the preferred method for a polar and potentially non-volatile compound like 4-Chloropyridin-3-OL hydrochloride. The sample is first separated from impurities on an HPLC column, and the eluent is directed into the mass spectrometer. This allows for the determination of the retention time of the compound, which is a characteristic property, and provides a mass spectrum to confirm its identity. LC-MS is also a powerful tool for identifying and quantifying any impurities present in the sample. ambeed.com

GC-MS (Gas Chromatography-Mass Spectrometry) : While less common for hydrochloride salts due to their low volatility, GC-MS could potentially be used after derivatization or by analyzing the free base, 4-Chloropyridin-3-ol. scispace.com In GC-MS, the compound is volatilized and separated in a gas chromatograph before being detected by the mass spectrometer. researchgate.net The resulting chromatogram indicates the purity, while the mass spectrum of the peak confirms the identity. The fragmentation pattern observed in the mass spectrum can provide structural clues. For instance, the loss of HCl or CO are common fragmentation pathways for similar compounds.

Vibrational and Electronic Spectroscopy for Functional Group and Electronic Structure Analysis

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and the electronic system of the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. It is an excellent tool for identifying functional groups. nist.gov For 4-Chloropyridin-3-OL hydrochloride, the IR spectrum would be expected to show:

A broad absorption band in the 3400-3200 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydroxyl group.

N-H stretching vibrations from the pyridinium ion, often appearing as broad bands in the 3000-2500 cm⁻¹ region.

C=C and C=N stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region.

A C-O stretching vibration, typically around 1200 cm⁻¹.

A C-Cl stretching vibration in the fingerprint region, usually below 800 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy is another form of vibrational spectroscopy that is often complementary to IR. horiba.com It relies on the inelastic scattering of monochromatic light. While O-H and N-H bonds tend to show weak Raman signals, the vibrations of the pyridine ring (especially symmetric vibrations) and the C-Cl bond often produce strong and sharp Raman peaks, which can be very useful for identification. google.com

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Substituted pyridines typically exhibit characteristic π → π* transitions. The spectrum of 4-Chloropyridin-3-OL hydrochloride would show absorption maxima (λ_max) in the UV region. The position and intensity of these absorptions are sensitive to the substituents on the pyridine ring and the pH of the solution, which affects the protonation state of the molecule. nih.gov

| Spectroscopic Technique | Expected Observations for 4-Chloropyridin-3-OL hydrochloride |

| Infrared (IR) | Broad O-H and N-H stretching, C=C/C=N ring stretching, C-O stretching, C-Cl stretching. |

| Raman | Strong signals for pyridine ring breathing modes and C-Cl stretching. |

| UV-Vis | Characteristic π → π* absorption bands sensitive to pH and solvent. |

Infrared (IR) and Raman Spectroscopy

The key vibrational modes expected for 4-Chloropyridin-3-OL hydrochloride are determined by the pyridine ring, the hydroxyl (-OH) group, the carbon-chlorine (C-Cl) bond, and the pyridinium cation (N-H+).

Expected IR and Raman Vibrational Modes:

O-H and N-H Stretching: A broad and strong absorption band is expected in the high-frequency region of the IR spectrum, typically between 2500 and 3300 cm⁻¹, which arises from the overlapping stretching vibrations of the O-H group and the N-H⁺ group of the pyridinium hydrochloride. This broadening is a characteristic result of extensive hydrogen bonding in the solid state.

Aromatic C-H Stretching: These vibrations are anticipated to appear in the region of 3000–3150 cm⁻¹.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring are expected to produce a series of sharp bands in the 1400–1650 cm⁻¹ region. Protonation of the ring nitrogen generally shifts these bands to higher wavenumbers.

O-H Bending: The in-plane bending of the hydroxyl group is typically observed around 1200–1400 cm⁻¹.

C-Cl Stretching: The stretching vibration for the C-Cl bond is expected to be found in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹. The exact position depends on the substitution pattern of the ring.

Ring Bending Modes: Out-of-plane (γ-CH) and in-plane (β-CH) bending modes of the pyridine ring appear in the fingerprint region below 1000 cm⁻¹.

Differences in selection rules for IR and Raman spectroscopy can provide complementary information. For instance, highly symmetric vibrations often yield strong signals in Raman spectra but may be weak or absent in IR spectra.

Table 1: Predicted Vibrational Frequencies for 4-Chloropyridin-3-OL Hydrochloride

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Stretching | O-H / N-H⁺ (H-bonded) | 2500 - 3300 | Strong, Broad | Medium |

| Stretching | Aromatic C-H | 3000 - 3150 | Medium | Strong |

| Ring Stretching | C=C, C=N | 1400 - 1650 | Strong | Strong |

| In-plane Bending | O-H | 1200 - 1400 | Medium | Weak |

| Stretching | C-O | 1150 - 1250 | Strong | Medium |

| Stretching | C-Cl | 600 - 800 | Strong | Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within a molecule. For aromatic compounds like 4-Chloropyridin-3-OL hydrochloride, the primary absorptions are due to π → π* and n → π* transitions within the pyridine ring. The spectrum is influenced by the presence of substituents (chloro and hydroxyl groups) and the protonation of the nitrogen atom.

The pyridine ring exhibits characteristic absorption bands that are sensitive to substitution and solvent polarity. The hydroxyl group (-OH) and the chlorine atom (-Cl) act as auxochromes, which can modify the position and intensity of the absorption maxima (λmax). As a hydrochloride salt, the compound is typically analyzed in an aqueous or polar solvent, where the pyridine nitrogen is protonated. This protonation affects the n → π* transition associated with the nitrogen lone pair, often causing a blue shift (hypsochromic shift) as the non-bonding electrons are engaged in the new N-H bond. Conversely, the π → π* transitions are typically less affected or may show a slight red shift (bathochromic shift).

Table 2: Expected Electronic Transitions for 4-Chloropyridin-3-OL Hydrochloride

| Transition Type | Chromophore | Expected λmax Region (nm) | Description |

| π → π | Pyridine Ring | ~210 - 230 | High-energy transition, typically the strongest absorption band (E-band). |

| π → π | Pyridine Ring | ~260 - 280 | Lower-energy transition, characteristic of the benzenoid structure (B-band). |

| n → π* | C=O (if tautomer exists) | > 300 | Weak transition, may be obscured or absent due to protonation and solvent effects. |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, torsional angles, and the conformation of the molecule. Furthermore, it reveals the packing of molecules in the crystal lattice and elucidates intermolecular interactions such as hydrogen bonding and π–π stacking, which are crucial for understanding the physical properties of the solid.

As of this writing, a single-crystal X-ray diffraction structure for 4-Chloropyridin-3-OL hydrochloride has not been reported in publicly accessible crystallographic databases. The determination of its crystal structure would be invaluable for confirming the molecular geometry, identifying the predominant tautomeric form (the -OH form vs. the pyridone keto form) in the solid state, and mapping the intricate network of hydrogen bonds involving the hydroxyl group, the pyridinium proton, and the chloride counter-ion.

Although data for the title compound is unavailable, the utility of this technique has been demonstrated for closely related structures. For instance, X-ray crystallography has been used to determine the binding modes of nonpeptidic inhibitors, including esters of 5-chloropyridin-3-ol, within the active site of the SARS-CoV-2 main protease (Mpro). acs.orgnih.gov These studies highlight the power of crystallography to provide atomic-level details of molecular interactions. acs.org

Chiral Analysis Techniques for Enantiomeric Purity

Chiral analysis is a critical aspect of characterization for molecules that can exist as non-superimposable mirror images, known as enantiomers. However, 4-Chloropyridin-3-OL hydrochloride is an achiral molecule. It does not possess a stereocenter (a carbon or other atom with four different substituents), nor does it exhibit other forms of chirality like atropisomerism. Therefore, it exists as a single structure, not as a pair of enantiomers. Consequently, methods for analyzing enantiomeric purity are not applicable to this compound.

While not relevant to 4-Chloropyridin-3-OL hydrochloride itself, the field of pyridine chemistry includes a vast number of chiral derivatives for which enantiomeric analysis is essential, particularly in pharmaceutical and materials science. Several advanced techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are frequently used for the resolution of chiral pyridine derivatives. researchgate.net

Enzymatic Kinetic Resolution: This technique uses enzymes, such as lipases, that selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the derivatized one. Lipase-catalyzed enantioselective acetylation has been effectively used for the optical resolution of chiral pyridyl ethanols. acs.org

Asymmetric Synthesis: This approach involves synthesizing a single enantiomer directly using chiral catalysts or auxiliaries. For instance, highly enantioselective catalytic transformations of alkenyl pyridines have been developed using copper-chiral diphosphine ligand catalysts to produce a wide range of alkylated chiral pyridines. researchgate.net

Table 3: Examples of Chiral Analysis Techniques for Pyridine Derivatives

| Technique | Chiral Pyridine Derivative Type | Principle |

| Chiral HPLC | Racemic 1-(2-Pyridyl)ethanols | Differential interaction with a chiral stationary phase (e.g., polysaccharide-based). researchgate.net |

| Enzymatic Kinetic Resolution | Racemic 1-(2-Pyridyl)ethanols | Lipase-catalyzed enantioselective acetylation of one enantiomer. acs.org |

| Asymmetric Catalysis | Alkenyl Pyridines | Copper-catalyzed conjugate addition of Grignard reagents using a chiral diphosphine ligand. researchgate.net |

| Chiral Derivatizing Agents | Racemic Amines/Alcohols | Reaction with a chiral agent to form diastereomers that can be separated by standard chromatography. |

Computational Chemistry and Theoretical Modeling of 4 Chloropyridin 3 Ol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Chloropyridin-3-OL hydrochloride. northwestern.edu These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy of the molecule, which in turn dictates its chemical behavior. northwestern.edulsu.edu

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure of molecules like 4-Chloropyridin-3-OL hydrochloride. scispace.com DFT calculations can accurately predict molecular geometries, vibrational frequencies, and a range of electronic properties that govern the molecule's reactivity and stability. researchgate.net

Key molecular and electronic properties of related halogenated pyridinol derivatives that can be determined using DFT include:

| Property | Description |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | MEP maps visualize the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other chemical species. |

| Natural Bond Orbital (NBO) Analysis | NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugative interactions and charge transfer, which contribute to the overall stability of the molecule. researchgate.net |

| Global Reactivity Descriptors | Parameters like electronegativity, hardness, and softness, derived from DFT calculations, offer a quantitative measure of the molecule's reactivity. scirp.org |

These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net The insights gained from DFT studies are instrumental in understanding the fundamental chemical nature of 4-Chloropyridin-3-OL hydrochloride.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods, particularly DFT, are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data for validation. researchgate.net For instance, theoretical calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts, as well as vibrational frequencies for IR and Raman spectroscopy. researchgate.net

Conformational analysis, another critical aspect, can be explored computationally to identify the most stable three-dimensional arrangement of the atoms in 4-Chloropyridin-3-OL hydrochloride. Molecular dynamics (MD) simulations can be employed to explore the molecule's conformational landscape and its dynamic behavior over time. Understanding the preferred conformation is essential as it influences the molecule's interactions with other molecules.

Mechanistic Pathway Elucidation through Computational Transition State Analysis

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions involving 4-Chloropyridin-3-OL hydrochloride. By mapping the potential energy surface of a reaction, researchers can identify transition states, which are the high-energy intermediates that connect reactants and products. lsu.edu

Transition state analysis, often performed using DFT, allows for the calculation of activation energies, providing a quantitative measure of the kinetic feasibility of a proposed reaction pathway. pitt.edu For example, in reactions such as nucleophilic aromatic substitution, understanding the structure and energy of the transition state is crucial for predicting the reaction outcome and selectivity. This type of analysis has been applied to understand the reactivity of similar pyridine (B92270) derivatives. psu.edu

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (non-clinical focus)

While focusing on non-clinical applications, molecular docking and dynamics simulations can provide valuable insights into how 4-Chloropyridin-3-OL hydrochloride might interact with various materials or macromolecules. acs.orgmdpi.com

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This can be used to understand how 4-Chloropyridin-3-OL hydrochloride might adsorb onto a surface or bind to a specific site on a polymer or other material.

Molecular Dynamics (MD) Simulations build upon docking results by simulating the movement of atoms and molecules over time. mdpi.com This provides a dynamic view of the interaction, revealing the stability of the complex and the key intermolecular forces (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) that govern the binding. researchgate.netelsevierpure.com For instance, MD simulations can be used to study the behavior of 4-Chloropyridin-3-OL hydrochloride in different solvent environments or its interaction with metal surfaces. elsevierpure.com

In Silico Design of Novel Halogenated Pyridinol Derivatives

The knowledge gained from the computational studies of 4-Chloropyridin-3-OL hydrochloride can be leveraged for the in silico design of new halogenated pyridinol derivatives with tailored properties. acs.orgresearchgate.net By systematically modifying the structure of the parent molecule (e.g., changing the position or type of halogen, introducing other functional groups), researchers can computationally screen a virtual library of new compounds.

This rational design approach, guided by QSAR (Quantitative Structure-Activity Relationship) modeling and computational predictions of electronic and binding properties, can accelerate the discovery of novel materials with desired characteristics. acs.orgresearchgate.net For example, this methodology has been successfully applied to design new inhibitors for various enzymes and to develop new materials with specific electronic properties. acs.orgnih.gov

Applications of 4 Chloropyridin 3 Ol Hydrochloride in Contemporary Organic Synthesis and Chemical Biology

Strategic Building Block for Advanced Organic Syntheses

The reactivity of the chlorine atom and the directing effects of the hydroxyl and nitrogen groups make 4-Chloropyridin-3-OL hydrochloride and its isomers versatile precursors for constructing intricate molecular architectures. The chlorine atom can be readily displaced through nucleophilic aromatic substitution or engaged in metal-catalyzed cross-coupling reactions, providing a gateway to a multitude of derivatives.

Precursor to Complex Heterocyclic Scaffolds and Ring Systems (e.g., 1H-pyrazolo[3,4-b]pyridines)

Fused heterocyclic systems are of paramount importance in medicinal chemistry due to their rigid structures and ability to present functional groups in well-defined spatial orientations. The 1H-pyrazolo[3,4-b]pyridine core is a notable example, recognized for its prevalence in compounds with a wide range of biological activities. nih.govmdpi.com Synthetic strategies towards this scaffold often rely on appropriately substituted pyridine (B92270) precursors.

There are two primary retrosynthetic approaches to the 1H-pyrazolo[3,4-b]pyridine system:

Formation of a pyridine ring onto a pre-existing pyrazole (B372694) ring : This is the most common method, typically starting with a substituted 3-aminopyrazole (B16455) which reacts with a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov

Formation of a pyrazole ring onto a pre-existing pyridine ring : This strategy often involves a substituted 2-chloropyridine (B119429) that has a reactive group like an aldehyde, ketone, or nitrile at the C3 position, which then reacts with hydrazine (B178648) or a substituted hydrazine to form the fused pyrazole ring. nih.gov

A key intermediate in this class is 4-Chloro-1H-pyrazolo[3,4-b]pyridine, which serves as a foundational structure for further elaboration. nih.gov

Similarly, the isomeric furo[3,2-b]pyridine (B1253681) scaffold, another privileged heterocyclic system in medicinal chemistry, can be synthesized from chloropyridinol precursors. doaj.orgresearchgate.net For instance, a modular synthesis of 3,6-disubstituted furo[3,2-b]pyridines was developed starting from the commercially available isomer, 5-chloropyridin-3-ol. nih.gov This highlights the utility of chloropyridinols in accessing diverse and biologically relevant fused ring systems.

Utilization in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials, represent a highly efficient strategy for building molecular complexity. rug.nl These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.

The synthesis of 1H-pyrazolo[3,4-b]pyridines has been effectively achieved through MCRs. longdom.orgthieme-connect.de A common approach is a three-component reaction involving an aldehyde, a ketone (or a related 1,3-dicarbonyl compound), and a 5-aminopyrazole. nih.gov The reaction proceeds through the initial formation of a 1,3-bis-electrophile via condensation of the aldehyde and ketone, which is then attacked by the nucleophilic aminopyrazole, leading to cyclization and formation of the fused ring system. nih.gov While direct participation of 4-Chloropyridin-3-OL hydrochloride in such MCRs is not prominently reported, the pyrazolo[3,4-b]pyridine scaffold it can lead to is a frequent target of these efficient synthetic methods.

Cascade reactions, which involve two or more sequential transformations where the product of the first step is the substrate for the next, also feature in the synthesis of related heterocyclic systems. For example, the synthesis of furopyridines has been accomplished via one-pot palladium-catalyzed Sonogashira couplings followed by Wacker-type heteroannulations. nih.gov These advanced synthetic strategies underscore the value of building blocks that can be incorporated into complex, efficient reaction sequences.

Derivatization for Structure-Activity Relationship (SAR) Studies (non-clinical)

The ability to systematically modify a core scaffold is fundamental to medicinal chemistry for exploring structure-activity relationships (SAR). This process involves synthesizing a series of analogs to understand how specific structural changes affect a molecule's interaction with a biological target. The chloropyridinol framework is an excellent starting point for such studies.

Design and Synthesis of Chemically Diverse Analogs

The functional groups on the 4-Chloropyridin-3-OL hydrochloride scaffold—the chloro, hydroxyl, and pyridine nitrogen—provide multiple points for derivatization. The chlorine atom, in particular, is a versatile handle for introducing diversity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution.

For example, extensive SAR studies have been conducted on the 1H-pyrazolo[3,4-b]pyridine core, which can be derived from chloropyridine precursors. By varying substituents at different positions of the ring system, researchers can fine-tune the biological activity. One study detailed the synthesis of a series of 1-(benzothiazolyl)pyrazolo[3,4-b]pyridines and evaluated their cytotoxic activity against human cancer cell lines, identifying key structural features that enhance potency. tandfonline.com

| Compound ID | Core Scaffold | Substituents | Key Finding | Reference |

| 6b | 1H-Pyrazolo[3,4-b]pyridine | 1-(benzothiazolyl), 4,6-dimethyl, 3-(4-chlorophenyl) | Identified as the most active derivative with 53% cell growth inhibition against MCF-7 cells. | tandfonline.com |

| 12c | 1H-Pyrazolo[3,4-b]pyridine | 1-(benzothiazolyl), 4-methyl, 3-(4-chlorophenyl), 6-(trifluoromethyl) | Showed 46-39% cell growth inhibition against tested cell lines. | tandfonline.com |

This table presents a selection of research findings on pyrazolo[3,4-b]pyridine derivatives.

Investigation of Molecular Interactions with Biological Targets (non-clinical probes)

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as an enzyme or receptor, thereby enabling the study of that target's function in a biological system. The development of potent and selective probes is crucial for target validation in drug discovery.

The isomer of the title compound, 5-chloropyridin-3-ol, has been instrumental in the development of highly selective chemical probes. nih.gov Researchers developed a synthetic route to a furo[3,2-b]pyridine scaffold as a bioisosteric replacement for the pyrazolo[1,5-a]pyrimidine (B1248293) core found in less selective kinase inhibitors like LDN-193189. This work led to the creation of MU1700, a potent and selective inhibitor of Activin Receptor-Like Kinases 1 and 2 (ALK1/2). The synthesis started with 5-chloropyridin-3-ol and proceeded through a multi-step sequence involving chemoselective Suzuki couplings to install the desired substituents, demonstrating how a simple chloropyridinol can be elaborated into a sophisticated molecular probe for non-clinical investigation of specific signaling pathways. nih.gov

| Probe Name | Starting Scaffold | Target(s) | IC50 (nM) | Key Feature | Reference |

| MU1700 | Furo[3,2-b]pyridine | ALK1, ALK2, ALK6 | 7, 14, 88 | Highly selective chemical probe for ALK1/2. | nih.gov |

| M4K2234 | Furo[3,2-b]pyridine | ALK1, ALK2, ALK6 | 7, 14, 88 | Structurally orthogonal probe with similar activity to MU1700. | nih.gov |

| LDN-193189 | Pyrazolo[1,5-a]pyrimidine | ALK1/2/3/6 | Potent | Less selective kinase inhibitor, parent compound for probe design. | nih.gov |

This table summarizes data for chemical probes developed from a chloropyridinol isomer and their targets.

Contributions to Agrochemical and Functional Material Development

The utility of the chloropyridinol scaffold extends beyond pharmaceuticals into the fields of agrochemicals and materials science. The unique electronic properties and reactive handles of these compounds make them valuable intermediates for creating molecules with specialized functions.

In agrochemical research, pyridine-based compounds are widely used as herbicides, insecticides, and fungicides. The specific substitution pattern on the pyridine ring is critical for biological activity. For example, the related compound 4-amino-2-chloro-3-pyridinol is noted for its significance to the agrochemical industry. researchgate.net Furthermore, 4-chloropyridine (B1293800) itself is a key intermediate in the synthesis of the widely used herbicide fluroxypyr, highlighting the industrial importance of chlorinated pyridines. google.com

In the realm of materials science, pyridine-containing molecules are incorporated into polymers, dyes, and other functional materials. 4-Chloropyridin-3-OL hydrochloride is listed as a building block for materials science, with potential applications in electronic materials, organic monomers for covalent organic frameworks (COFs), and polymers. bldpharm.com The presence of reactive sites on the molecule allows for its integration into larger macromolecular structures, potentially imparting specific electronic or photophysical properties.

Role in the Synthesis of Agrochemically Relevant Compounds

4-Chloropyridin-3-ol hydrochloride and its derivatives are significant building blocks in the development of modern agrochemicals. The pyridine scaffold is a common feature in many biologically active molecules, and the specific substitution pattern of this compound offers versatile reaction handles for creating complex structures with desired pesticidal or herbicidal activities. Chloropyridine derivatives, in general, are crucial intermediates in the synthesis of various agrochemicals.

The chlorine atom at the 4-position and the hydroxyl group at the 3-position of the pyridine ring are key to its utility. The chlorine can be displaced through nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The hydroxyl group can be derivatized, for instance, through etherification or esterification, to modify the compound's properties and biological activity.

Research in the field of agrochemicals has led to the development of numerous pyridine-based compounds. While specific examples directly starting from 4-chloropyridin-3-ol hydrochloride are not extensively detailed in public literature, the synthesis of analogous compounds highlights the importance of the chloropyridine moiety. For instance, other chloropyridine derivatives are used to produce insecticides like Pyriproxyfen and herbicides such as Fluroxypyr. jubilantingrevia.com The principles of these syntheses, which often involve the substitution of the chloro group, are applicable to derivatives of 4-chloropyridin-3-ol.

The following table summarizes the role of related chloropyridine compounds in agrochemical synthesis, illustrating the potential applications of 4-chloropyridin-3-ol hydrochloride as a precursor.

| Agrochemical Class | Precursor Example | Resulting Product | Application | Reference |

| Insecticide | 2-Chloropyridine | Pyriproxyfen | Controls whitefly and aphids | jubilantingrevia.com |

| Herbicide | 2,3,4,5,6-Pentachloropyridine | Fluroxypyr | Broadleaf weed control | jubilantingrevia.com |

| Insecticide | Pyridine-3-aldehyde | Pymetrozine | Controls brown plant hoppers | jubilantingrevia.com |

The development of novel agrochemicals is a continuous process aimed at improving efficacy, selectivity, and environmental profile. researchgate.net The functional group arrangement in 4-chloropyridin-3-ol hydrochloride makes it a valuable candidate for the synthesis of new active ingredients in this sector.

Integration into Polymeric and Supramolecular Structures

In the realm of supramolecular chemistry, the ability of molecules to form well-defined, non-covalent assemblies is key. researchgate.net Pyridine derivatives are well-known for their role in constructing supramolecular structures through various interactions like hydrogen bonding and π-π stacking. mdpi.comresearchgate.net The hydroxyl group and the nitrogen atom of the pyridine ring in 4-chloropyridin-3-ol hydrochloride are excellent candidates for forming strong hydrogen bonds, which are fundamental to supramolecular self-assembly.

Studies on related amino-chloropyridine derivatives have demonstrated their ability to form cocrystals and molecular salts with other organic molecules, driven by hydrogen bonding and other non-covalent interactions. mdpi.comresearchgate.net These assemblies can exhibit unique properties and functions. For instance, the interaction between a pyridine nitrogen and a carboxylic acid can lead to the formation of robust hydrogen-bonded motifs. researchgate.net

The chlorine atom can also participate in halogen bonding, a non-covalent interaction that is gaining recognition in crystal engineering and supramolecular chemistry. acs.org This interaction, where the halogen atom acts as an electrophilic species, can direct the assembly of molecules into specific architectures.

The table below outlines the key intermolecular interactions that enable the integration of pyridine derivatives like 4-chloropyridin-3-ol hydrochloride into supramolecular structures.

| Interaction Type | Participating Groups | Role in Supramolecular Assembly | Reference |

| Hydrogen Bonding | Pyridine Nitrogen, Hydroxyl Group | Directs self-assembly into defined patterns like sheets or helices. | mdpi.comresearchgate.net |

| π-π Stacking | Pyridine Ring | Stabilizes the packing of aromatic rings in the solid state. | researchgate.net |

| Halogen Bonding | Chlorine Atom | Acts as a directional force in crystal engineering to form specific architectures. | acs.org |

| Host-Guest Interactions | Pyridine-derived macrocycles (e.g., cyclophanes) | Can encapsulate smaller molecules, leading to applications in sensing and delivery. | beilstein-journals.org |

The combination of these non-covalent forces allows for the design of complex and functional supramolecular systems based on the 4-chloropyridin-3-ol scaffold.

Advanced Analytical Method Development and Validation for Quality Assurance of 4 Chloropyridin 3 Ol Hydrochloride

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility. chromatographyonline.com The development of an optimized HPLC method for 4-Chloropyridin-3-OL hydrochloride is critical for its quality control.

The primary objective of purity and impurity profiling is to separate the main compound from any process-related impurities or degradation products. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common technique for this purpose. chromatographyonline.com

The development process begins with the selection of a suitable stationary phase, typically a C18 or C8 column, which separates compounds based on their hydrophobicity. japsonline.com For polar compounds like pyridine (B92270) derivatives, careful optimization of the mobile phase is crucial. sielc.com The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. globalresearchonline.net The pH of the buffer can significantly influence the retention and selectivity of ionizable compounds. chromatographyonline.com

A gradient elution, where the concentration of the organic modifier is increased during the run, is often employed to ensure the elution of all impurities with varying polarities within a reasonable time. imeko.org The optimization of parameters such as flow rate, column temperature, and injection volume is performed to achieve the best possible separation with symmetrical peak shapes. mdpi.com Design of Experiments (DoE) can be a systematic approach to optimize these parameters efficiently. japsonline.com

Table 1: Typical HPLC Parameters for Purity and Impurity Profiling of 4-Chloropyridin-3-OL Hydrochloride

| Parameter | Typical Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of polarities. nih.gov |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) | Buffering agent to control the pH and ionization state of the analyte. globalresearchonline.net |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compounds from the column. globalresearchonline.net |

| Elution Mode | Gradient | To ensure the elution of both polar and non-polar impurities. imeko.org |

| Flow Rate | 1.0 mL/min | To achieve optimal separation efficiency and run time. nih.gov |

| Column Temperature | 30°C | To ensure reproducible retention times. mdpi.com |

| Detection | UV at 275 nm | Wavelength at which the analyte and potential impurities show good absorbance. |

| Injection Volume | 10 µL | A small volume to prevent column overloading. moph.go.th |

Once a suitable separation method is established, it can be adapted for the quantitative analysis (assay) of 4-Chloropyridin-3-OL hydrochloride. The assay method is designed to be accurate and precise for determining the potency of the drug substance. googleapis.com

For quantitative analysis, an isocratic elution, where the mobile phase composition remains constant, is often preferred for its simplicity and robustness, provided it achieves the necessary separation from any closely eluting impurities. nih.gov A well-characterized reference standard of 4-Chloropyridin-3-OL hydrochloride is used to prepare a calibration curve, plotting the peak area response against a series of known concentrations. ich.org The concentration of the analyte in a sample is then determined by interpolating its peak area from this curve. ich.org

Table 2: Typical Parameters for HPLC Assay of 4-Chloropyridin-3-OL Hydrochloride

| Parameter | Typical Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Buffer (e.g., 30:70 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Quantification | External Standard Method |

Gas Chromatography (GC) and Capillary Electrophoresis (CE) Methodologies

While HPLC is the primary technique, Gas Chromatography (GC) and Capillary Electrophoresis (CE) can serve as valuable orthogonal methods for the quality assurance of 4-Chloropyridin-3-OL hydrochloride.

Gas Chromatography (GC) is particularly useful for the analysis of volatile organic compounds that may be present as residual solvents from the manufacturing process. researchgate.net For non-volatile compounds like 4-Chloropyridin-3-OL hydrochloride, derivatization to a more volatile form may be necessary for GC analysis. Headspace GC is a common technique for determining residual solvents in pharmaceutical substances. researchgate.net

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte. labmanager.com CE offers very high separation efficiency and requires minimal sample and reagent volumes. sciex.com For a charged molecule like 4-Chloropyridin-3-OL hydrochloride, Capillary Zone Electrophoresis (CZE), the simplest form of CE, would be a suitable technique. nih.gov It can be used as an alternative method for purity determination and to confirm the results obtained by HPLC. clinicallab.com Different modes of CE, such as Micellar Electrokinetic Chromatography (MEKC), can be employed to separate neutral impurities. nih.gov

Method Validation Protocols in Accordance with Regulatory Guidelines

Analytical method validation is a regulatory requirement to ensure that a method is suitable for its intended purpose. ich.org The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures. europa.eueuropa.eu

The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components. ich.org This is demonstrated by the resolution of the analyte peak from all other peaks. europa.eu

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. ich.org This is typically evaluated by a series of at least five concentrations across the desired range. ich.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. ich.org It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix. ich.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. ich.org

Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment. ich.org

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org